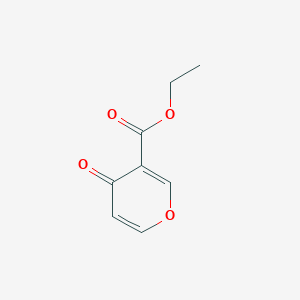

Ethyl 4-oxo-4H-pyran-3-carboxylate

Description

Significance of 4H-Pyranone Scaffolds in Advanced Organic Chemistry

The 4H-pyran-4-one, or γ-pyrone, framework is a fundamental heterocyclic motif that commands considerable attention in organic chemistry. researchgate.net These six-membered oxygen-containing rings are not merely synthetic curiosities but are integral components of numerous natural products, including flavonoids and alkaloids. researchgate.netnih.govacs.org The prevalence of this scaffold in nature has spurred extensive research into its properties and potential applications. nih.govacs.org

In the laboratory, 4H-pyranones are highly valued as versatile building blocks, or synthons, for creating more complex molecules. chemimpex.com Their structure, featuring a ketone group and an oxygen atom within a conjugated ring system, allows for a wide range of chemical transformations. researchgate.net These include nucleophilic and electrophilic reactions, cycloadditions, and ring-opening transformations, making them powerful tools for synthetic chemists. researchgate.netresearchgate.net This reactivity is harnessed to construct diverse heterocyclic and carbocyclic systems, which are often explored for their potential in materials science and medicinal chemistry. nih.govnih.gov The functionalized 4H-pyran scaffold, in particular, is of great interest due to its widespread presence in pharmacologically relevant compounds. nih.gov

Historical Context and Evolution of Research on Pyran-4-one Derivativesontosight.ai

Research into pyran-4-one derivatives has a rich history, originating with the isolation and study of naturally occurring compounds like kojic acid and maltol (B134687). unizg.hrresearchgate.net These substances, recognized for their unique properties, laid the groundwork for deeper investigation into the pyranone chemical class. unizg.hr Over the last century, a multitude of synthetic strategies have been developed to construct these six-membered heterocycles, ranging from classical condensation reactions to modern metal-catalyzed processes. researchgate.netnih.gov

The evolution of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, has been pivotal in advancing the field. ontosight.ai These methods allow for detailed characterization of newly synthesized pyranone derivatives, enabling researchers to elucidate their precise structures and stereochemistry. ontosight.ai Early research often focused on the fundamental reactivity of the pyranone core, while contemporary studies frequently target the synthesis of highly functionalized and stereochemically complex derivatives. nih.govacs.org This shift reflects the growing interest in creating molecules with specific, tailored properties for applications in areas like drug discovery and the development of organic functional materials. nih.govnih.gov

Scope of Academic Inquiry into Ethyl 4-oxo-4H-pyran-3-carboxylate and its Analogues

Academic inquiry into Ethyl 4-oxo-4H-pyran-3-carboxylate and its analogues is multifaceted, primarily focusing on its synthetic utility and reactivity. This specific molecule serves as a key intermediate in the synthesis of more elaborate chemical structures. Research has demonstrated its role in cycloaddition reactions, where it can act as the 2π component, reacting across its C2-C3 double bond. psu.edu

The study of its analogues is also a significant area of research. For instance, the reactivity of similar pyranones can be modulated by the nature of the substituent groups. psu.edu The investigation extends to related structures like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which, despite its structural similarity to the well-studied diethyl chelidonate, is less explored, presenting an open area for research. urfu.ru Synthetic methods are continuously being developed for these types of compounds, often focusing on efficiency and environmentally benign conditions. scirp.org

Furthermore, research on analogues like ethyl maltolate, which is structurally related to Ethyl 4-oxo-4H-pyran-3-carboxylate, explores their ability to form complexes with metal ions such as iron(III) and aluminium(III). nih.gov The study of such complexes is crucial for understanding the coordination chemistry of pyranones. The synthesis of pyran derivatives is also explored through multicomponent reactions, highlighting the compound's role in building molecular diversity. bohrium.comresearchgate.netmdpi.com

Data Tables

Table 1: Selected 4H-Pyran-4-one Derivatives and their Reported Synthetic Utility

| Compound Name | Key Synthetic Application | Reference(s) |

| Ethyl 4-oxo-4H-pyran-3-carboxylate | Intermediate in cycloaddition reactions. | psu.edu |

| Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate | Precursor to 4-oxo-4H-pyran-2,5-dicarboxylic acid and pyridone derivatives. | urfu.ru |

| 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) | Starting material for acylated derivatives and other biologically active compounds. | unizg.hr |

| 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic Acid) | Polyfunctional skeleton for developing diverse derivatives. | researchgate.net |

| Ethyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates | Synthesized via environmentally benign three-component reactions. | scirp.org |

Direct Synthesis Routes to Ethyl 4-oxo-4H-pyran-3-carboxylate and its Derivatives

Cyclization and Condensation Reactions

The classical and most common methods for synthesizing the 4H-pyran-4-one core involve cyclization and condensation reactions. These strategies typically build the heterocyclic ring from acyclic precursors through intramolecular bond formation.

One of the foundational methods is the Kostanecki-Robinson reaction, which historically involved the decarboxylation of chromone-2-carboxylic acid. ijrpc.com Over time, this has evolved into more efficient acid- or base-catalyzed cyclizations of 1,3-dicarbonyl compounds or their equivalents. ijrpc.comresearchgate.net For instance, the condensation of β-ketoesters can lead to the formation of disubstituted γ-pyrones. nih.gov A notable example is the reaction of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate (B77799) in the presence of sodium ethoxide, which yields ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate. researchgate.net

Various catalysts have been employed to facilitate these cyclizations, including inorganic acids like hydrochloric acid, polyphosphoric acid, and para-toluene sulfonic acid (PTSA). ijrpc.comijrar.org For example, PTSA is particularly effective in condensation cyclization involving phenolic hydroxyl and aldehyde groups. ijrpc.com Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) has also been shown to trigger the auto-condensation of β-ketoacids to form 2,6-disubstituted γ-pyrones through a decarboxylative process. nih.gov

The Baker-Venkataraman rearrangement is another key strategy, often used for synthesizing 2-styrylchromones, which are structurally related to 4H-pyran-4-ones. ijrar.org This method can be modified to perform the cyclization in situ, using pyridine (B92270) as a catalyst. ijrar.org

| Reaction Type | Starting Materials | Catalyst/Reagent | Product Type | Reference |

| Condensation | Ethyl 2,4-dioxopentanoate, Ethyl trifluoroacetate | Sodium ethoxide | Substituted 4-oxo-4H-pyran-2-carboxylate | researchgate.net |

| Condensation | β-ketoacids | Trifluoromethanesulfonic anhydride (Tf₂O) | 2,6-disubstituted γ-pyrones | nih.gov |

| Condensation | o-hydroxy acetophenone, ester | Sodium, HCl | Alkyl chromones | ijrar.org |

| Cyclization | δ-hydroxyalkynones | p-Toluenesulfonic acid (pTsOH) | Substituted 2,3-dihydro-4H-pyran-4-ones | organic-chemistry.org |

| Baker-Venkataraman | Acyl chloride, o-hydroxyaryl ketone | Pyridine | 2,8-disubstituted chromones | ijrar.org |

Multi-Component Reaction Approaches for 4H-Pyran-3-carboxylates

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering high atom economy and efficiency by combining three or more reactants in a single step to form a complex product. growingscience.com These reactions are particularly well-suited for the synthesis of highly functionalized 4H-pyran derivatives.

A common MCR approach for 4H-pyrans involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate). growingscience.comnih.govresearchgate.net This reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration. nih.govnih.gov

Various catalysts have been developed to promote these MCRs, including basic catalysts like piperidine, potassium hydroxide-loaded calcium oxide (KOH/CaO), and titanium dioxide nanoparticles. growingscience.comresearchgate.netresearchgate.net For example, a three-component reaction of β-styrylmalonates, aldehydes, and alkoxyaluminum dichlorides has been developed for the synthesis of substituted perhydropyrans. nih.govresearchgate.net Similarly, a Rh(I)/La(III) cocatalytic three-component reaction of vinylcyclopropanes, diazoesters, and diphenyl sulfoxide (B87167) yields polysubstituted dihydropyrans. acs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Aromatic aldehyde | Malononitrile | Ethyl acetoacetate (B1235776) | KOH loaded CaO | 2-amino-4H-pyran derivative | growingscience.comresearchgate.net |

| Aldehyde | Malononitrile | 1,3-dicarbonyl compound | Cu₂(NH₂-BDC)₂(DABCO) MOF | 2-amino-3-cyano-4H-pyran | nih.gov |

| β-Styrylmalonates | Aldehyde | Alkoxyaluminum dichlorides | ROAlCl₂ | Substituted perhydropyrans | nih.gov |

| Vinylcyclopropanes | Diazoesters | Diphenyl sulfoxide | Rh(I)/La(III) | Polysubstituted dihydropyrans | acs.org |

| Aldehydes/Isatins | Malononitrile | α-cyano ketones | Visible light | 2-amino-4H-pyran-3,5-dicarbonitriles | acs.org |

Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of 4H-pyran-4-ones to minimize environmental impact. This includes the use of one-pot procedures, environmentally benign solvent systems, reusable catalysts, and alternative energy sources like microwave irradiation.

One-Pot Procedures: As discussed in the context of MCRs, one-pot syntheses are inherently greener as they reduce the number of reaction steps, minimize waste from purification of intermediates, and save time and energy. mjbas.com The synthesis of 4H-pyrans from aldehydes, malononitrile, and ethyl acetoacetate is a prime example of an efficient one-pot reaction. growingscience.comresearchgate.net

Solvent Systems: Many modern protocols aim to reduce or eliminate the use of hazardous organic solvents. Solvent-free conditions, often facilitated by mechanochemical methods like ball milling or by using solid catalysts, are highly advantageous. nih.gov When solvents are necessary, greener alternatives like water or ethanol (B145695) are preferred. growingscience.com For instance, the synthesis of 2-amino-4H-pyrans has been successfully carried out in an aqueous ethanol medium. researchgate.net

Catalyst Reusability: The development of heterogeneous and reusable catalysts is a cornerstone of green chemistry. nih.gov Nanoparticles, such as titanium dioxide (TiO₂) and magnetite (Fe₃O₄), have been employed as efficient and recyclable catalysts for 4H-pyran synthesis. nih.govresearchgate.net Metal-organic frameworks (MOFs) also serve as reusable heterogeneous catalysts. nih.gov These catalysts can often be recovered by simple filtration and reused multiple times without a significant loss of activity. nih.govresearchgate.net

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has gained traction for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. scielo.brresearchgate.netresearchgate.net The synthesis of symmetrical 4H-pyran-4-ones from acid anhydrides and carboxylic acids in the presence of polyphosphoric acid can be achieved rapidly under microwave irradiation. scielo.br Similarly, fused pyran derivatives have been synthesized under microwave conditions. nih.gov This technique often leads to cleaner reactions with fewer side products. mdpi.com

| Green Principle | Methodology/Catalyst | Example Reaction | Advantages | Reference |

| One-Pot Synthesis | Multi-component reaction | Aldehyde + Malononitrile + Ethyl acetoacetate | Reduced steps, less waste, time/energy saving | growingscience.comresearchgate.netmjbas.com |

| Green Solvents | Aqueous ethanol, Solvent-free | Synthesis of 2-amino-4H-pyrans | Reduced toxicity and environmental impact | growingscience.comnih.gov |

| Catalyst Reusability | Titanium dioxide nanoparticles, MOFs | Synthesis of 2-amino-4H-pyrans | Cost-effective, reduced metal waste | nih.govresearchgate.net |

| Microwave Irradiation | Microwave-assisted synthesis | Symmetrical 4H-pyran-4-ones from anhydrides | Drastically reduced reaction times, higher yields | scielo.brresearchgate.netmdpi.com |

Synthesis of Structurally Related 4H-Pyran-4-one Systems

Synthesis of 4-oxo-4H-pyran-2-carboxylate Isomers and Derivatives

The synthesis of isomers such as ethyl 4-oxo-4H-pyran-2-carboxylate, also known as ethyl comanate, often follows pathways similar to other pyranones. A convenient synthesis involves the thermal decarboxylation of monoethyl chelidonate. mdpi.com This compound can also be formed as a side-product in the synthesis of pyran-4-one itself, arising from the incomplete hydrolysis of the diester precursor. mdpi.com

Condensation reactions are also pivotal. For example, the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of a base like sodium ethoxide leads directly to ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate. researchgate.net This highlights a versatile method for introducing substituents at the 6-position of the pyranone ring.

Further derivatization of the 2-carboxylate group is also possible. For instance, reaction with hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) can convert the ester to the corresponding carbohydrazide (B1668358) or carbohydroxamic acid. researchgate.net

Preparative Methods for Substituted Pyranones

A wide array of methods exists for preparing substituted pyranones, reflecting the structural diversity and importance of this class of compounds.

From Isoxazoles: Substituted pyran-4-ones can be synthesized from isoxazoles through a two-step procedure involving reductive cleavage with Mo(CO)₆ to form enamino ketone intermediates, followed by acid-catalyzed cyclization. researchgate.net

From Ynones: A transition-metal-free approach involves the reaction of ynones and methyl salicylates to provide a broad range of 3-acyl chromones, which are benzannulated pyranones. organic-chemistry.org

From Dihydropyrans: The hetero-Diels-Alder reaction is a powerful tool for creating dihydropyran systems, which can be precursors to pyranones. For example, the reaction of Danishefsky's diene with aldehydes, catalyzed by complexes like BINOLate-zinc, affords 2-substituted 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org

Enamination and Functionalization: The methyl group at the 2-position of a 4-pyrone is active and can be functionalized. Enamination with reagents like DMF-DMA allows for the introduction of a vinylamino group, creating a conjugated system that can undergo further reactions such as 1,6-conjugate addition or cycloaddition to yield novel substituted pyrones. nih.gov

Cyclocarbonylation: A palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure provides a highly efficient route to diversified chromones. organic-chemistry.org

These varied methodologies allow for precise control over the substitution pattern on the pyranone ring, enabling the synthesis of a vast library of structurally diverse compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxopyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJLXWSIMUEPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Intrinsic Reactivity and Mechanistic Investigations of the 4h Pyran 4 One System

Nucleophilic Reactions and Pathways

The electrophilic nature of the 4H-pyran-4-one system makes it susceptible to attack by a variety of nucleophiles. The primary sites for nucleophilic attack are the C2 and C6 positions of the pyran ring, as well as the carbonyl carbon (C4). The specific reaction pathway often depends on the nature of the nucleophile, the solvent, and the reaction conditions. globalauthorid.comnih.gov

The reactions of 4H-pyran-4-ones with nitrogen-containing nucleophiles are well-documented and often lead to ring-opening and subsequent rearrangement to form various nitrogen-containing heterocycles. researchgate.netscispace.com For instance, treatment of 2-amino-4H-pyrans with nitrosylsulfuric acid can lead to their transformation into 2-pyridones. researchgate.net Similarly, reactions with hydrazine (B178648) and hydroxylamine (B1172632) can yield pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. researchgate.netresearchgate.net

The reaction of ethyl 4-oxo-4H-pyran-3-carboxylate with amines can result in the formation of pyridin-2-ones. researchgate.net With hydrazine hydrate (B1144303), it can be converted to pyrano[2,3-c]pyrazole derivatives, while reaction with hydroxylamine hydrochloride can lead to isoxazolo[3,4-b]pyridines. researchgate.net These transformations highlight the utility of 4H-pyran-4-ones as synthons for a diverse range of heterocyclic compounds.

Table 1: Reactions of 4H-Pyran-4-ones with Nitrogenous Nucleophiles

| Nucleophile | Product Type | Reference |

| Amines | Pyridin-2-ones | researchgate.net |

| Hydrazine Hydrate | Pyrano[2,3-c]pyrazoles | researchgate.net |

| Hydroxylamine Hydrochloride | Isoxazolo[3,4-b]pyridines | researchgate.net |

| Nitrosylsulfuric Acid (on 2-amino-4H-pyrans) | 2-Pyridones | researchgate.net |

This table is interactive. Click on the headers to sort.

The reaction of 4H-pyran-4-ones with carbon nucleophiles provides a powerful tool for the construction of carbon-carbon bonds and the synthesis of more complex molecular architectures. These reactions often proceed via a Michael-type addition to the C2-C3 double bond. researchgate.net For example, the reaction of 3-cyanochromone (B1581749) (a benzannulated 4H-pyran-4-one derivative) with active methylene (B1212753) compounds leads to various addition products. scispace.com

Enamines can also react with 4H-pyran-4-ones in a Michael – retro-Michael reaction sequence. scispace.com Furthermore, 2-(2-(dimethylamino)vinyl)-4-pyrones, which can be synthesized from 2-methyl-4-pyrones, react with C-nucleophiles like 2-methylindole (B41428) to yield indolyl-substituted 4-pyrones. mdpi.com

Cycloaddition Reactions of 4H-Pyran-4-ones

4H-pyran-4-ones can participate in various cycloaddition reactions, acting as either the 2π or 4π component, depending on the reaction partner. The electron-withdrawing nature of the carbonyl group influences the dienophilic and dipolarophilic character of the C2-C3 double bond.

4H-pyran-4-ones can function as dienophiles in Diels-Alder reactions, particularly with electron-rich dienes. The reactivity in these cycloadditions is significantly influenced by the position of electron-withdrawing substituents on the pyranone ring. rsc.orgrsc.org For instance, a 3-substituted γ-pyranone is more reactive than its 2-substituted counterpart. rsc.orgrsc.org The reaction of a 3-carbomethoxy-substituted 4H-pyran-4-one with an electron-rich diene has been utilized as a key step in the formal synthesis of (±)-verrucarol. researchgate.net

The Diels-Alder reaction of tert-butyl 4-oxo-6-phenyl-4H-pyran-3-carboxylate with Danishefsky's diene proceeds to give the corresponding cycloadduct in good yield. clockss.org This highlights the utility of this reaction in constructing complex polycyclic systems.

The C2-C3 double bond of 4H-pyran-4-ones is also susceptible to 1,3-dipolar cycloaddition reactions. A classic example is the reaction with diazomethane, which readily affords a pyrazoline cycloadduct. clockss.orgpsu.edu

Furthermore, 4H-pyran-4-ones react with azomethine ylides to furnish a variety of cycloadducts. rsc.orgrsc.org The regioselectivity and stereoselectivity of these reactions can be controlled by the substituents on both the pyranone and the ylide. rsc.orgrsc.orgnih.gov For instance, the reaction of tert-butyl 4-oxo-6-phenyl-4H-pyran-3-carboxylate with non-stabilized azomethine ylides yields the corresponding oxazolidine (B1195125) cycloadducts. rsc.org These reactions provide a direct route to novel pyrrolidine-fused heterocyclic systems. mdpi.com

Table 2: Cycloaddition Reactions of 4H-Pyran-4-ones

| Reaction Type | Reagent | Product Type | Reference |

| [4π+2π] Cycloaddition | Electron-rich dienes (e.g., Danishefsky's diene) | Bicyclic adducts | researchgate.netclockss.org |

| 1,3-Dipolar Cycloaddition | Diazomethane | Pyrazoline cycloadducts | clockss.orgpsu.edu |

| 1,3-Dipolar Cycloaddition | Azomethine ylides | Oxazolidine/Pyrrolidine cycloadducts | rsc.orgrsc.orgnih.gov |

This table is interactive. Click on the headers to sort.

Ring Transformations and Rearrangement Mechanisms

The 4H-pyran-4-one ring system is prone to various ring transformations and rearrangements, often triggered by nucleophilic attack or acidic conditions. researchgate.netnih.gov These reactions provide access to a wide array of other heterocyclic systems.

A well-known transformation is the conversion of 2-amino-4H-pyrans into pyridin-2-ones. This can be achieved by treatment with sulfuric acid to form 3,4-dihydro-2-pyridones, or with nitrosylsulfuric acid to yield the fully aromatic 2-pyridones. researchgate.net The mechanism likely involves a ring-opening followed by recyclization with incorporation of the nitrogen atom.

Furthermore, 4H-pyrans can be rearranged into 3,4-dihydropyridin-2-ones in an aqueous medium using p-toluenesulfonic acid as a catalyst. researchgate.net The thermal degradation of certain pyranone derivatives can also lead to ring-opened intermediates that can subsequently cyclize to form other heterocyclic structures like furanones. acs.org These transformations underscore the versatility of the 4H-pyran-4-one scaffold in synthetic chemistry.

Redox Chemistry of the 4-Oxo Functionality

The 4-oxo group is a defining feature of the 4H-pyran-4-one system, and its reactivity in redox reactions is a subject of significant interest. The aromatic-like character of the γ-pyrone ring renders the carbonyl group less reactive than a typical acyclic ketone. oup.com Nevertheless, it can undergo both reduction and participate in broader oxidative transformations of the molecule.

Reduction of the Keto Group

The reduction of the 4-keto group in the 4H-pyran-4-one ring system can be achieved through various methods, primarily involving complex metal hydrides and catalytic hydrogenation. The choice of reagent and conditions can influence the outcome, leading to the corresponding alcohol or even ring-opening products.

Complex Metal Hydride Reduction

Complex metal hydrides are common reagents for the reduction of ketones. In the context of 4H-pyran-4-ones, reagents like sodium borohydride (B1222165) (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄) have been employed. oup.com

Sodium borohydride is a milder reducing agent and can be used in aqueous or alcoholic solutions. uop.edu.pk It is often preferred for its selectivity, as it can reduce aldehydes and ketones without affecting other functional groups like esters in the same molecule. uop.edu.pk Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous solvents like ether. uop.edu.pk Its high reactivity allows it to reduce not only ketones but also esters and carboxylic acids. uop.edu.pk

The general mechanism for metal hydride reduction involves the nucleophilic transfer of a hydride ion (H⁻) to the electrophilic carbon of the carbonyl group, forming an alkoxide intermediate. This intermediate is then protonated, typically during a workup step, to yield the final alcohol product. uop.edu.pk For 4-pyrones, this results in the formation of the corresponding 4-hydroxy derivative.

Catalytic Hydrogenation

Catalytic hydrogenation is another effective method for the reduction of the 4-oxo group. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. tandfonline.comlookchem.com

The reaction conditions, such as temperature and pressure, can be adjusted to control the extent of reduction. While hydrogenation can selectively reduce the keto group, more forcing conditions can lead to the reduction of double bonds within the pyran ring or even hydrogenolysis, which involves the cleavage of C-O bonds and opening of the heterocyclic ring. oup.comlookchem.com For instance, catalytic hydrogenation of α-pyrone derivatives has been reported to yield not only the saturated lactone but also ring-opened carboxylic acids. oup.com In the case of certain 4-pyridones, which are structurally related to 4-pyrones, hydrogenation with Raney nickel at high temperature and pressure resulted in the reduction of the keto group and the ring to yield piperidinols. lookchem.com

Table 1: Selected Research Findings on the Reduction of 4-Oxo-4H-Pyran-4-one Systems

| Reagent/Catalyst | Substrate Type | Conditions | Product(s) | Source(s) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 4H-Pyran-4-one derivatives | Aqueous or alcoholic solvent | 4-Hydroxy-4H-pyran-4-one derivatives | uop.edu.pk |

| Lithium Aluminum Hydride (LiAlH₄) | Benzo-γ-pyrone | Anhydrous ether | Reduced ketone and C=C bond | oup.comoup.com |

| 10% Palladium on Carbon (Pd/C) | 3-Cinnamoyl-4-hydroxy-6-methyl-2-pyrones | Ambient temperature and pressure | Selectively hydrogenated side chain | tandfonline.com |

| Raney Nickel | 1,2,6-trimethyl-4-pyridone | Ethanol (B145695), 125°C, 1500 psi | 1,2,6-trimethyl-4-piperidinol | lookchem.com |

Oxidation Reactions

The 4-oxo functionality itself is a ketone and thus is already in a relatively high oxidation state, making its direct oxidation uncommon. However, the 4H-pyran-4-one scaffold can undergo various oxidation reactions that target other positions on the ring or its substituents. These reactions are important for the functionalization and synthesis of more complex derivatives.

Common oxidizing agents used in the context of pyranone chemistry include potassium permanganate (B83412) (KMnO₄), hydrogen peroxide (H₂O₂), and selenium dioxide (SeO₂). google.com For example, research has demonstrated the oxidation of a primary alcohol group at the 2-position of the 4-oxo-4H-pyran ring to a carboxylic acid. chempap.org This transformation creates 5-substituted 4-oxo-4H-pyran-2-carboxylic acids, such as comenic acid derivatives. chempap.org Another example involves the oxidation of 2-alkyl-2,3-dihydro-6-carbo(ester)-4-pyrones using selenium dioxide to introduce a hydroxyl group at the 3-position. google.com

In some cases, oxidation can lead to more complex transformations, including ring-opening or rearrangement reactions. For instance, the base-catalyzed epoxidation of 5-acyl-4-pyrones with hydrogen peroxide leads to pyrone epoxides, which can then undergo ring-opening to produce hydroxylated 2-pyrones or 4-pyrones. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a definitive look into the molecular skeleton of the compound.

The ¹H NMR spectrum gives precise information on the chemical environment of the hydrogen atoms in the molecule. The assignments for Ethyl 4-oxo-4H-pyran-3-carboxylate are well-established. mdpi.comst-andrews.ac.uk The spectrum shows distinct signals for the three protons on the pyran ring and the two methylene (B1212753) and three methyl protons of the ethyl ester group. mdpi.comst-andrews.ac.uk

The chemical shifts (δ) and coupling constants (J) provide evidence for the connectivity of the atoms. For instance, the coupling between H-5 and H-6 is observed, confirming their adjacent positions on the pyran ring. mdpi.comst-andrews.ac.uk Two-dimensional (2D) NMR methods have been instrumental in the unambiguous assignment of these signals. mdpi.comst-andrews.ac.uk

| Proton | Chemical Shift (δ, ppm) | H-H Coupling Constants (J, Hz) |

|---|---|---|

| H-3 | 7.11 | ³J(H3-H5) = 2.4 |

| H-5 | 6.44 | ³J(H5-H6) = 5.7, ³J(H5-H3) = 2.4 |

| H-6 | 7.83 | ³J(H6-H5) = 5.7 |

| -CH₂- | 4.43 | ³J = 7.2 |

| -CH₃ | 1.41 | ³J = 7.2 |

The ¹³C NMR spectrum for Ethyl 4-oxo-4H-pyran-3-carboxylate has been fully assigned, including the determination of carbon-hydrogen coupling constants. mdpi.comst-andrews.ac.uk This was achieved with the aid of 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates proton signals with their directly attached carbon atoms, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two or three bonds. mdpi.comst-andrews.ac.uk

A noteworthy finding is the large value of the one-bond C-H coupling constant for C6-H6 (¹J C6–H6 = 199.7 Hz), which is comparable to that observed in the parent pyran-4-one and indicates significant s-character in the C-H bond. mdpi.comst-andrews.ac.uk

| Carbon Atom | Chemical Shift (δ, ppm) | C-H Coupling Constants (J, Hz) | ||

|---|---|---|---|---|

| ¹JCH | ²JCH | ³JCH | ||

| C-2 | 152.8 | - | 8.4 (to H-6) | 4.0 (to H-3) |

| C-3 | 119.9 | 172.3 | - | 3.8 (to H-5) |

| C-4 | 178.4 | - | 7.1 (to H-3), 1.5 (to H-5) | 1.5 (to H-6) |

| C-5 | 118.4 | 169.8 | 7.8 (to H-6) | 3.4 (to H-3) |

| C-6 | 155.2 | 199.7 | 7.2 (to H-5) | - |

| Ester C=O | 159.7 | - | 3.3 (to H-3) | 3.3 (to -CH₂) |

| -CH₂- | 62.9 | 149.2 | 4.45 (to -CH₃) | - |

| -CH₃ | 13.9 | 127.5 | 2.6 (to -CH₂) | - |

Infrared (IR) Spectroscopy

The compound has been characterized by IR spectroscopy, which is used to identify the functional groups present in the molecule. mdpi.comst-andrews.ac.uk The spectrum would be expected to show strong absorption bands characteristic of the carbonyl (C=O) groups. Specifically, distinct stretching vibrations for the γ-pyrone carbonyl and the ester carbonyl would be visible, typically in the region of 1640-1750 cm⁻¹. Other significant peaks would include those for C=C double bonds within the pyran ring and C-O stretching vibrations for the ether linkage in the ring and the ester group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Ethyl 4-oxo-4H-pyran-3-carboxylate (C₈H₈O₄), the exact mass is 168.0423 g/mol . lgcstandards.com The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Analysis of the fragmentation pattern would provide further structural confirmation, likely showing losses of the ethoxy group (-OCH₂CH₃) or carbon monoxide (CO).

X-ray Crystallography and Crystal Structure Analysis

The definitive three-dimensional structure of Ethyl 4-oxo-4H-pyran-3-carboxylate in the solid state was determined by single-crystal X-ray diffraction. mdpi.comst-andrews.ac.uk

The X-ray analysis reveals that the heterocyclic pyranone ring is completely planar. mdpi.comst-andrews.ac.uk The ethyl ester substituent adopts a conformation where its carbonyl group is positioned anti relative to the C-O single bond of the pyran ring, with a torsion angle of 180.0°. mdpi.comst-andrews.ac.uk

In the crystal lattice, molecules are organized into parallel, planar ribbons. These ribbons are formed by double rows of molecules linked through a network of weak intermolecular hydrogen bonds. Specifically, C-H···O interactions are observed between the pyrone carbonyl oxygen (O4) and a ring proton (H3), and the ester carbonyl oxygen (O7) and another ring proton (H6). mdpi.comst-andrews.ac.uk These interactions create a stable, layered three-dimensional architecture. mdpi.comst-andrews.ac.uk

| D–H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|

| C(3)–H(3)···O(4) | 2.42 | 3.2089(13) | 140 |

| C(6)–H(6)···O(7) | 2.53 | 3.4503(14) | 165 |

Comparative Crystallographic Studies of Pyranone Derivatives

X-ray diffraction studies have been instrumental in elucidating the three-dimensional structure of ethyl 4-oxo-4H-pyran-3-carboxylate and related pyranone derivatives. These analyses reveal detailed information about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

The crystal structure of ethyl 4-oxo-4H-pyran-3-carboxylate (also known as ethyl comanate) has been determined, revealing a planar heterocyclic ring. mdpi.com The ester group's carbonyl is arranged in an anti-conformation relative to the ring's carbon-oxygen bond. mdpi.com In the crystal, molecules form parallel planar ribbons through weak C-H···O hydrogen bonds. mdpi.com

Comparative crystallographic analyses of various pyranone derivatives, including furanocoumarins, highlight the planarity of the pyrone moiety. niscpr.res.inallresearchjournal.com These studies also emphasize the role of C-H···O hydrogen bonds and π···π stacking interactions in the formation of their supramolecular structures. niscpr.res.in For instance, in some derivatives, these interactions lead to the formation of distinct structural motifs like chains and dimers. niscpr.res.in The planarity of the pyranone ring system is a common feature, though slight deviations can occur depending on the substituents. iucr.org For example, in ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate, the pyranone moiety is not perfectly planar. iucr.org

The crystal data for several pyranone derivatives have been reported, providing a basis for comparative studies. These data include space group, unit cell dimensions, and refinement parameters.

Table 1: Crystallographic Data for Selected Pyranone Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Ethyl 4H-pyran-4-one-2-carboxylate | C₈H₈O₄ | Orthorhombic | Pnma | 7.7844(7) | 6.4742(6) | 15.1151(14) | 90 | mdpi.com |

| Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate | C₁₉H₁₉NO₇ | Monoclinic | P 1 21/n 1 | 9.14(2) | 14.233(2) | 13.846(3) | 99.246(4) | crystallography.net |

| Imperatorin | C₁₆H₁₄O₄ | Triclinic | P1 | 11.1150(10) | 11.8240(10) | 11.9290(10) | 64.90(1) | allresearchjournal.com |

| Phellopterin | C₁₇H₁₆O₅ | Triclinic | P1 | 8.431(3) | 8.947(3) | 11.125(4) | 64.11(5) | allresearchjournal.com |

| Rutaretin | C₁₄H₁₂O₅ | Monoclinic | C2 | 24.616(8) | 8.186(3) | 6.632(2) | 103.99(2) | allresearchjournal.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions in molecules like ethyl 4-oxo-4H-pyran-3-carboxylate. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV absorption spectra of pyranone derivatives, including coumarins and chromones, have been studied extensively. acs.org These studies, often supported by theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT), reveal that for many of these compounds, there are at least two allowed excited states with strong oscillator strength in the UV region. acs.org The first allowed excitation is typically a HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition, while the second corresponds to a HOMO-1 → LUMO transition. acs.org Both of these transitions often involve a charge transfer from the benzenic part to the pyranone moiety. acs.org

For 4H-pyran-4-one, a parent compound, the vapor absorption at 353 nm has been assigned to a forbidden ¹A₂(nπ*) ← ¹A₁ electronic transition. cdnsciencepub.com This transition becomes allowed through vibronic coupling involving out-of-plane ring and C-H motions. cdnsciencepub.com

Theoretical studies on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a related pyran derivative, calculated the absorption maximum wavelength in DMSO to be 343.94 nm. materialsciencejournal.org This corresponds to electronic transitions from the HOMO to higher unoccupied molecular orbitals. materialsciencejournal.org

The solvent can have a significant effect on the UV spectra of pyranone derivatives, often causing a shift in the maximum absorption wavelength (λmax). acs.org

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This technique allows for the determination of ionization energies, which correspond to the energies of molecular orbitals.

The photoelectron spectrum of ethyl 4-oxo-4H-pyran-3-carboxylate has been reported, contributing to its detailed characterization. mdpi.comresearchgate.net Studies on the parent compound, γ-pyrone (4H-pyran-4-one), have been conducted using synchrotron radiation to obtain high-resolution photoelectron spectra. aip.org These experimental results, in conjunction with advanced quantum chemical calculations, have enabled the assignment of the observed spectral bands to specific ionization events. aip.orgresearchgate.net

For γ-pyrone, the lowest ionization energies correspond to the removal of electrons from the highest occupied molecular orbitals. au.dk The interpretation of the photoelectron spectra of γ-pyrone above 12 eV becomes complex due to the breakdown of the single-electron ionization picture, indicating significant electron correlation effects. researchgate.net Theoretical studies using methods like the third-order algebraic-diagrammatic construction (ADC(3)) have been crucial for interpreting these complex regions of the spectrum. researchgate.net

A summary of the vertical ionization energies for the two lowest ionized states of pyran-4-thione, a related sulfur derivative, provides a comparative basis for understanding the electronic structure of pyranones. au.dk

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing pyran-based compounds. These computational approaches allow for the prediction of various molecular properties that are often in good agreement with experimental data.

Density Functional Theory (DFT) and Semi-Empirical Methods (e.g., B3LYP, AM1)

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. materialsciencejournal.orgacs.orgjacsdirectory.com The B3LYP hybrid functional is a popular choice within the DFT framework and has been successfully applied to various pyran derivatives. science.govnih.govbeilstein-journals.org For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to examine the reactivity and stability of dihydropyrano[4,3-b]pyran derivatives. nih.gov This level of theory is also employed to optimize structural geometries and calculate energies of molecular orbitals. nih.gov In some studies, the B3LYP functional is paired with other basis sets like 6-311G(d,p) or 6-31G(d) to investigate molecular structure, vibrational frequencies, and electronic properties. materialsciencejournal.orgscience.gov

Semi-empirical methods, such as AM1, have also been utilized to study the optimal geometries and heats of formation of related 3-formylchromones. mdpi.com While less computationally intensive than DFT, semi-empirical methods can still provide valuable qualitative insights.

Geometry Optimization and Molecular Structure Prediction

A crucial application of quantum chemical calculations is the optimization of molecular geometry to predict the most stable three-dimensional structure of a molecule. bohrium.comresearchgate.net For various 4H-pyran derivatives, DFT calculations have been used to determine optimized bond lengths and angles, which often show good agreement with experimental data obtained from X-ray crystallography. materialsciencejournal.orgiucr.org

For example, in a study of a 4H-pyran-3-carboxylate derivative, the pyran ring was found to adopt a "flattened-boat" conformation, a finding supported by both single-crystal X-ray analysis and DFT calculations. bohrium.comijeat.org Similarly, in another derivative, the 3,4-dihydro-2H-pyran-4-one moiety was predicted to have a half-chair conformation. iucr.org These computational predictions are vital for understanding the steric and electronic properties of the molecule.

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO energy levels)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. bohrium.comscience.gov

For several pyran derivatives, the HOMO and LUMO energies have been calculated using time-dependent DFT (TD-DFT) methods, often with the B3LYP functional. materialsciencejournal.orgdntb.gov.ua A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can undergo intramolecular charge transfer. ijeat.org Analysis of the spatial distribution of these orbitals can reveal likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. bohrium.com The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.goviucr.org

For various 4H-pyran derivatives, MEP analysis has been performed to identify the electrophilic and nucleophilic reactive sites. materialsciencejournal.orgiucr.org For instance, the negative potential is often located over electronegative atoms like oxygen and nitrogen, indicating their role as hydrogen-bond acceptors. nih.goviucr.org

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For pyran derivatives, theoretical vibrational spectra (FT-IR) and electronic spectra (UV-Vis) have been calculated using DFT. materialsciencejournal.org

In several studies, the calculated vibrational frequencies, after appropriate scaling, have shown good agreement with the experimental FT-IR spectra, aiding in the assignment of vibrational bands. materialsciencejournal.org Similarly, TD-DFT calculations have been used to predict the electronic absorption spectra, which can be compared with experimental UV-Vis spectra. researchgate.net The close correlation between theoretical and experimental spectra provides confidence in the accuracy of the computed molecular structures and electronic properties. bohrium.com

Reaction Mechanism Elucidation via Computational Methods

Computational methods can provide detailed insights into reaction mechanisms that may be difficult to obtain experimentally. For reactions involving pyran derivatives, DFT calculations can be used to study the potential energy surface, identify transition states, and determine the most likely reaction pathway.

Conformational Analysis and Stability Studies

Theoretical and computational studies on pyran-4-one derivatives provide significant insights into their conformational preferences and structural stability. While direct conformational analysis of Ethyl 4-oxo-4H-pyran-3-carboxylate is not extensively detailed in the provided search results, extensive research on closely related 4H-pyran-3-carboxylate derivatives allows for a well-grounded extrapolation of its likely structural features.

The pyran ring in such compounds is not planar and typically adopts a conformation that minimizes steric strain. X-ray crystallographic and computational studies on various substituted 4H-pyran-3-carboxylates consistently reveal a "flattened-boat" conformation for the pyran ring. bohrium.comresearchgate.net For instance, the analysis of ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate confirmed this flattened-boat geometry through single-crystal X-ray diffraction. bohrium.com Similarly, a flattened-boat conformation was also observed in the crystal structure of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. iucr.org

For Ethyl 4-oxo-4H-pyran-3-carboxylate, it is anticipated that the pyranone ring will also adopt a non-planar conformation, likely a flattened-boat or a related distorted conformation. The orientation of the ethyl carboxylate group at the 3-position will be a key determinant of the most stable conformer. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these conformational landscapes. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been successfully employed to optimize the geometry of similar pyran derivatives and identify the most stable conformers. researchgate.netijeat.org These studies confirm that the calculated structures are in good agreement with experimental X-ray data. researchgate.netijeat.org

Table 1: Conformational Details of Related Pyran Derivatives

| Compound | Pyran Ring Conformation | Method of Determination |

| Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate | Flattened-boat | Single Crystal X-ray Diffraction bohrium.com |

| Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | Flattened-boat | Single Crystal X-ray Diffraction iucr.org |

| Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate | Half-chair | Single Crystal X-ray Diffraction iucr.org |

| 2-(methacryloyloxy)ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | Flattened-boat | X-Ray Structural Analysis researchgate.net |

Thermodynamic Parameter Calculations

The thermodynamic properties of a molecule are essential for understanding its stability, reactivity, and behavior in chemical processes. Computational chemistry provides a robust framework for calculating these parameters. For derivatives of Ethyl 4-oxo-4H-pyran-3-carboxylate, thermodynamic parameters have been determined using theoretical methods, primarily DFT.

Studies on compounds like ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate have involved the calculation of thermodynamic parameters such as heat capacity at constant volume (Cv) and entropy (S). materialsciencejournal.org These calculations help in understanding the relationship between the different thermodynamic properties of the molecule. materialsciencejournal.org

In the context of metal complexes involving pyran carboxylate ligands, such as those with Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, thermodynamic activation parameters like activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*) have been computed. mdpi.com These parameters are typically derived from thermogravimetric analysis data using methods like the Coats-Redfern and Horowitz-Metzger equations. mdpi.com For one such complex, the activation energies of degradation were found to be in the range of 8.53 to 146.78 kJ mol⁻¹. mdpi.com

For Ethyl 4-oxo-4H-pyran-3-carboxylate itself, it can be inferred that similar computational approaches would yield valuable thermodynamic data. The calculated parameters would be crucial for predicting its thermal stability and reactivity in various chemical environments. The heat of formation, for instance, provides a measure of the compound's intrinsic stability. Semi-empirical quantum chemical methods have been used to calculate the heats of formation for related 3-formylchromones, showing that s-cis conformations are energetically more favorable than s-trans conformations by about 22-26 kJ mol⁻¹. mdpi.com

Table 2: Calculated Thermodynamic Parameters for a Related Pyran Derivative

| Parameter | Value | Compound | Method |

| Activation Energy (Ea) | 8.53 - 146.78 kJ mol⁻¹ | Metal complexes of Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | Coats-Redfern & Horowitz-Metzger mdpi.com |

| Heat of Formation Difference (s-cis vs. s-trans) | ~22 - 26 kJ mol⁻¹ | 3-Formylchromones | AM1 mdpi.com |

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks and Synthons

Ethyl 4-oxo-4H-pyran-3-carboxylate serves as a foundational molecule, or synthon, in the construction of more complex chemical structures. Its derivatives, particularly 2-amino-4H-pyran-3-carbonitriles, are readily synthesized through one-pot, three-component condensation reactions. These reactions typically involve an aldehyde, malononitrile, and an active methylene (B1212753) compound like ethyl acetoacetate (B1235776), often facilitated by a catalyst. scirp.orgscispace.comdergipark.org.tr The resulting polyfunctionalized 4H-pyran derivatives are valuable intermediates for further chemical transformations. mdpi.comresearchgate.netresearchgate.net

The versatility of these pyran-based building blocks is demonstrated in their subsequent reactions. For instance, they can undergo cyclization with various reagents to form fused heterocyclic systems. The presence of multiple reaction sites allows for a diverse range of chemical modifications, leading to a vast library of novel compounds. scirp.orgscispace.com

Precursors for Complex Heterocyclic Systems

The pyran scaffold derived from Ethyl 4-oxo-4H-pyran-3-carboxylate is a cornerstone for the synthesis of numerous fused heterocyclic systems, which are of great interest due to their pharmacological and photophysical properties.

Pyranopyridines and Pyranopyrimidines: Derivatives of Ethyl 4-oxo-4H-pyran-3-carboxylate are instrumental in synthesizing pyranopyridines and pyranopyrimidines. For example, 2-amino-4H-pyran-3-carbonitriles can be cyclized with reagents like acetic anhydride (B1165640) to yield pyrano[2,3-d]pyrimidines. researchgate.netsciforum.net The reaction conditions, including the choice of catalyst, can influence the reaction pathway and the final product. sciforum.net Similarly, these pyran precursors can be transformed into pyranopyridine derivatives, which are valuable in medicinal chemistry. bohrium.comjst.go.jp

Quinazolinone Derivatives: While direct synthesis from Ethyl 4-oxo-4H-pyran-3-carboxylate is less common, its derivatives are incorporated into more complex structures that can be further modified to produce quinazolinone moieties. These syntheses often involve multi-step sequences where the pyran ring is a key component of the final architecture. arkat-usa.orgekb.eg For instance, a 2-amino-3-cyano-4H-pyran moiety can be part of a larger molecule that undergoes cyclization to form a quinazolinone ring system. ekb.eg

Chromeno[2,3-d]pyrimidinones: The synthesis of chromeno[2,3-d]pyrimidinone derivatives frequently utilizes 2-amino-4H-pyran-3-carboxylate intermediates. In a notable example, a solvent-free condensation of 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives with coumarin-3-carboxylic acid, catalyzed by pentafluorophenylammonium triflate (PFPAT), yields ethyl 4,5-dihydro-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylates. nih.govnih.gov This method is highlighted for its efficiency and environmentally friendly conditions. nih.govnih.gov Other approaches involve the reaction of 2-amino-4H-chromene-3-carbonitrile derivatives with various reagents to construct the fused pyrimidine (B1678525) ring. japsonline.comresearchgate.net

Table 1: Synthesis of Complex Heterocyclic Systems from Ethyl 4-oxo-4H-pyran-3-carboxylate Derivatives

| Precursor | Reagent(s) | Resulting Heterocyclic System | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| 2-Amino-4H-pyran-3-carbonitriles | Acetic Anhydride | Pyrano[2,3-d]pyrimidines | Silica Sulfuric Acid | researchgate.net |

| 2-Amino-4H-pyran-3-carbonitriles | Chloroacetyl chloride | 4-Oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidines | DMF | sciforum.net |

| 2-Amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives | Coumarin-3-carboxylic acid | Chromeno[2,3-d]pyrimidinones | PFPAT, 80°C | nih.govnih.gov |

| 2-Chloromethyl-3-arylquinazolin-4(3H)-one | Ethyl piperidine-4-carboxylate | Quinazolinone derivatives | K2CO3, KI, CH3CN (reflux) | arkat-usa.org |

| 2-Amino-4H-pyran-3-carbonitriles | Formic Acid / Acetic Anhydride | Pyranopyrimidinones | - | scirp.org |

Synthetic Utility in Scaffolds for Advanced Materials

The heterocyclic scaffolds derived from Ethyl 4-oxo-4H-pyran-3-carboxylate exhibit properties that make them suitable for applications in advanced materials.

Pigments: Derivatives of 4H-pyran are recognized for their potential use as pigments. dergipark.org.trmdpi.comresearchgate.netresearchgate.net The extended conjugation and rigid, planar structures of the fused heterocyclic systems synthesized from pyran precursors can give rise to intense colors, a key characteristic of organic pigments.

Laser Dyes: Certain quinolizine derivatives, which can be synthesized from precursors related to the pyran family, have been identified as red laser dyes. clockss.orgnii.ac.jp The photophysical properties of these molecules, including their ability to exhibit strong fluorescence, are crucial for their application in lasers.

Fluorescence Markers: Many pyran derivatives and the more complex heterocyclic systems built from them, such as pyrano[2,3-b]indolizine-3-carboxylates, display significant fluorescence. rsc.org These compounds can absorb light at one wavelength and emit it at a longer wavelength, a property that is harnessed in fluorescence microscopy and other bio-imaging techniques. mdpi.comresearchgate.netrsc.org The fluorescence properties can be fine-tuned by modifying the substituents on the heterocyclic core, allowing for the development of markers with specific spectral characteristics. rsc.org

Table 2: Applications of Ethyl 4-oxo-4H-pyran-3-carboxylate Derivatives in Advanced Materials

| Application | Heterocyclic Scaffold | Key Properties | Reference(s) |

|---|---|---|---|

| Pigments | 4H-Pyran derivatives | Extended conjugation, intense color | dergipark.org.trmdpi.comresearchgate.netresearchgate.net |

| Laser Dyes | Quinolizine derivatives | Strong fluorescence in the red region of the spectrum | clockss.orgnii.ac.jp |

| Fluorescence Markers | Pyrano[2,3-b]indolizine-3-carboxylates and other pyran derivatives | High fluorescence quantum yields, tunable emission spectra | mdpi.comresearchgate.netrsc.org |

Coordination Chemistry and Ligand Applications of 4 Oxo 4h Pyran 3 Carboxylate Derivatives

Ethyl 4-oxo-4H-pyran-3-carboxylate and its Analogues as Ligands

Ethyl 4-oxo-4H-pyran-3-carboxylate and its related structures are recognized for their potential as chelating agents for various metal ions. nih.govresearchgate.net The core structure, featuring a 4-pyrone ring, provides strategically positioned oxygen donor atoms that can coordinate with metal centers. researchgate.net Analogues are often synthesized by modifying the substituents on the pyran ring, which can influence the ligand's electronic properties and steric hindrance, thereby tuning the properties of the resulting metal complexes. dtu.dk

Derivatives such as those based on comenic acid (5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid) and maltol (B134687) (3-hydroxy-2-methyl-4H-pyran-4-one) are prominent examples of related ligands. dtu.dkmdpi.com For instance, new benzohydrazone compounds derived from 2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene have been synthesized and shown to coordinate with various metal ions. researchgate.netunizik.edu.ng Similarly, hydrazone ligands derived from 5-hydroxy-4-oxo-4H-pyran-3-carbaldehyde have been prepared and used to form complexes with metals like Zr(IV), V(IV), Ru(III), and Cd(II). frontiersin.orgnih.gov The versatility of these pyran-based scaffolds allows for the creation of a wide array of ligands with tailored coordination capabilities.

Metal Complex Formation and Characterization

The synthesis of metal complexes with 4-oxo-4H-pyran-3-carboxylate derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. frontiersin.orgnih.gov The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

Common characterization methods include:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand. researchgate.netunizik.edu.ng

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. researchgate.netunizik.edu.ng

UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry. researchgate.netunizik.edu.ng

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. researchgate.netunizik.edu.ngnih.gov

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes. researchgate.netunizik.edu.ngnih.gov

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition pathways of the complexes. mdpi.comdntb.gov.uaekb.eg

Powder X-ray Diffraction (PXRD): To determine the crystalline nature of the synthesized compounds. frontiersin.orgmdpi.comdntb.gov.ua

For example, a series of Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) complexes with ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate have been synthesized and characterized using these techniques. mdpi.comdntb.gov.ua Similarly, complexes of Cu(II), Ni(II), Zn(II), and Mn(II) with a benzohydrazone derivative of a 4-oxo-4H-pyran have been reported. researchgate.netunizik.edu.ng

Chelation Modes and Ligand Properties (e.g., bidentate coordination)

A key feature of 4-oxo-4H-pyran-3-carboxylate derivatives as ligands is their ability to act as bidentate chelators. nih.govresearchgate.net Coordination typically occurs through the carbonyl oxygen at the 4-position and the oxygen of the adjacent carboxylate or hydroxyl group at the 3-position, forming a stable five- or six-membered chelate ring with the metal ion. nih.govresearchgate.net

In some analogues, other donor atoms can also participate in coordination. For instance, in benzohydrazone derivatives, the azomethine nitrogen and enolic or amide carbonyl oxygen atoms can also coordinate with the metal ion, leading to tridentate coordination. researchgate.netunizik.edu.ng In the case of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, chelation occurs through the nitrogen of the amino group and the nitrogen of the cyano group. mdpi.comdntb.gov.ua The specific chelation mode is influenced by the ligand's structure and the nature of the metal ion.

The carboxylate group itself can exhibit different coordination modes, including unidentate, bidentate chelating, and bidentate bridging coordination. dtu.dk This versatility contributes to the diverse range of structures that can be formed with these ligands.

Spectroscopic and Structural Analysis of Metal Complexes

Spectroscopic techniques are crucial for understanding the coordination environment of the metal ions in these complexes.

IR Spectroscopy: A shift in the C=O stretching frequency of the pyranone ring to a lower wavenumber upon complexation is a strong indication of its coordination to the metal center. scirp.org Similarly, changes in the vibrational bands of the carboxylate group can confirm its involvement in bonding. dtu.dk

UV-Visible Spectroscopy: The d-d electronic transitions observed in the UV-Vis spectra of transition metal complexes provide information about the coordination geometry. For example, octahedral, square-planar, and five-coordinate geometries have been proposed for various metal complexes based on their electronic spectra. unizik.edu.ng

NMR Spectroscopy: 1H and 13C NMR spectroscopy can reveal changes in the chemical shifts of the ligand's protons and carbons upon complexation, providing insights into the binding sites. researchgate.netunizik.edu.ngnih.gov

The following table summarizes the characterization data for a representative metal complex:

| Compound Name | Formula | Molecular Weight | Color | Yield (%) |

| [Cu(L)Cl] | C15H14N3O4ClCu | 427.38 | Green | 78 |

| [Ni(L)2] | C30H28N6O8Ni | 689.28 | Brown | 72 |

| [Zn(L)2] | C30H28N6O8Zn | 696.06 | Yellow | 76 |

| [Mn(L)2] | C30H28N6O8Mn | 685.51 | Brown | 67 |

| Table based on data for complexes of 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide (HL). researchgate.netunizik.edu.ng |

Applications in Cation Trapping and Related Phenomena

The ability of 4-oxo-4H-pyran-3-carboxylate derivatives and their analogues to form stable complexes with metal ions makes them suitable for applications in cation trapping. researchgate.netarkat-usa.orglookchem.com Podands, which are acyclic ligands with multiple binding sites, derived from dialkyl 4-oxo-4H-pyran-2,6-dicarboxylates have been synthesized and their cation-trapping abilities have been demonstrated through nucleophilic substitution reactions with various acetate (B1210297) salts. researchgate.netarkat-usa.org

The efficiency of cation trapping is influenced by the compatibility of the cation's diameter with the size of the ligand's binding site. researchgate.netarkat-usa.org This suggests that by carefully designing the structure of the pyran-based ligand, it is possible to achieve selective binding of specific cations. This property is valuable in various fields, including the development of sensors and separation technologies. Furthermore, certain 4-oxo-4H-quinolizine-3-carboxylates have been developed as fluorescent indicators for Mg2+, demonstrating their utility in detecting and quantifying specific cations. acs.org

Emerging Trends and Future Research Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the 4H-pyran-4-one core is a fundamental objective in organic synthesis. Modern research is actively pursuing the development of innovative and sustainable catalytic systems to streamline the synthesis of derivatives of ethyl 4-oxo-4H-pyran-3-carboxylate. Key areas of advancement include:

Heterogeneous Catalysis: The use of solid catalysts, such as KF-Al2O3 and biopolymer-based nanomagnetic catalysts, is gaining traction. scielo.org.zascirp.org These catalysts offer significant advantages, including simplified product purification, catalyst recyclability, and environmentally benign reaction conditions. scirp.org For instance, a novel magnetic nanocatalyst, Ag/Fe3O4@starch, has been successfully employed for the one-pot synthesis of 4H-pyrans. scielo.org.za

Organocatalysis: N-heterocyclic carbenes (NHCs) are emerging as powerful organocatalysts for the enantioselective synthesis of chiral pyranone derivatives. acs.org This approach provides a valuable tool for constructing complex, biologically active molecules.

Transition Metal Catalysis: Catalysts based on metals like gold, palladium, and rhodium are being explored for novel cyclo-isomerization and coupling reactions to produce substituted pyrones. acs.orgmdpi.com Gold(III) chloride, for example, has been shown to effectively catalyze the cyclo-isomerization of 3-ethynyl-indole-2-carboxylic acid to yield pyrano[3,4-b]indol-1(9H)-ones. mdpi.com

Future efforts will likely concentrate on designing multifunctional catalysts capable of promoting cascade reactions, thus enhancing synthetic efficiency and atom economy.

Stereoselective Synthesis of Chiral Pyranone Derivatives

The biological activity of many pyranone-containing natural products is intrinsically linked to their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of chiral pyranone derivatives is a highly active area of research. Current strategies include:

Asymmetric Catalysis: Chiral phosphine (B1218219) oxides have been utilized as catalysts in asymmetric aldol (B89426)/vinylogous aldol reactions to produce substituted 2,3-dihydro-4-pyranones with high enantiomeric excess. scribd.comjst.go.jp This method allows for the construction of two stereocenters in a single step. scribd.com

Biomimetic Approaches: Inspired by biosynthetic pathways, researchers are developing biomimetic, asymmetric catalytic methods for the synthesis of enantioenriched flavonoid analogs and other benzopyranone natural products. nih.gov

Chemoenzymatic Synthesis: The use of enzymes, such as ketoreductases, offers a green and highly selective method for introducing chirality into pyranone structures. nih.gov

The ongoing quest for novel and more versatile chiral catalysts and synthetic methodologies will continue to drive progress in this field, enabling the synthesis of a wider range of complex and medicinally relevant chiral pyranones. nih.govmdpi.com

Exploration of New Reaction Pathways and Transformations

Ethyl 4-oxo-4H-pyran-3-carboxylate and its derivatives serve as versatile platforms for the exploration of new chemical transformations, leading to diverse and complex molecular architectures. Researchers are actively investigating:

Ring-Opening and Rearrangement Reactions: The pyranone ring can undergo transformations to form other heterocyclic systems. For instance, reactions of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-binucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) lead to the formation of pyrazole (B372694) and isoxazole (B147169) derivatives through a ring-opening cascade. researchgate.net

Functionalization of the Pyranone Core: The introduction of various substituents onto the pyranone ring is crucial for modulating its biological and physical properties. A convenient method for the functionalization of 2-methyl-4-pyrones has been developed via enamination with DMF-DMA, allowing for subsequent reactions with nucleophiles and 1,3-dipoles. mdpi.com

Domino and Multicomponent Reactions: One-pot multicomponent reactions are being developed to construct highly functionalized 4H-pyran derivatives efficiently. scielo.org.zaresearchgate.netarabjchem.org These reactions, often employing eco-friendly catalysts, offer operational simplicity and high yields. scielo.org.zaresearchgate.net

The discovery of novel reaction pathways will continue to expand the synthetic utility of pyranones, providing access to new chemical entities with potentially valuable properties.

Advanced Characterization Techniques and Methodological Advancements

The unambiguous determination of the structure and stereochemistry of novel pyranone derivatives is paramount. Researchers rely on a suite of advanced analytical techniques:

Spectroscopic Methods: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are fundamental for elucidating the connectivity and chemical environment of atoms within the pyranone structure. acs.orgresearchgate.netarabjchem.orgmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of crystalline pyranone derivatives, which is essential for confirming their absolute configuration. acs.orgresearchgate.nettandfonline.com

Computational Spectroscopy: Theoretical calculations of spectroscopic data, such as FT-IR spectra, are increasingly used to complement experimental results and aid in structural confirmation. researchgate.net

The development of more sensitive and sophisticated analytical instrumentation, coupled with computational methods, will continue to enhance the ability to characterize complex pyranone-based molecules with high fidelity.

Integration of Computational and Experimental Approaches in Pyranone Research

The synergy between computational and experimental methods is accelerating progress in pyranone research, providing deeper insights into reaction mechanisms, molecular properties, and biological activity.

DFT Calculations: Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and reactivity of pyranone derivatives. tandfonline.comacs.orgtandfonline.comresearchgate.net These calculations can predict the regio- and stereoselectivity of reactions, rationalize experimental observations, and guide the design of new experiments. acs.orgresearchgate.net

Molecular Docking and Dynamics: Computational docking and molecular dynamics simulations are employed to study the binding interactions of pyranone derivatives with biological targets, such as proteins and enzymes. tandfonline.com This aids in the rational design of new therapeutic agents.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within the crystal structures of pyranone compounds, providing insights into their crystal packing. tandfonline.com

The increasing integration of high-level computational modeling with empirical studies promises to provide a more comprehensive understanding of the chemical and biological landscape of pyranone derivatives, ultimately fostering the development of new materials and medicines.

Table of Catalyst Systems for Pyranone Synthesis

| Catalyst Type | Specific Catalyst | Application | Reference |

|---|---|---|---|

| Heterogeneous | KF-Al2O3 | Synthesis of 4H-pyran-3-carboxylates | scirp.org |

| Nanomagnetic | Ag/Fe3O4@starch | One-pot synthesis of 4H-pyrans | scielo.org.za |

| Organocatalyst | N-heterocyclic carbene (NHC) | Enantioselective synthesis of chiral pyranones | acs.org |

| Transition Metal | Gold(III) chloride | Cyclo-isomerization to form pyranoindolones | mdpi.com |

| Organocatalyst | Chiral Phosphine Oxide | Asymmetric aldol/vinylogous aldol reactions | scribd.comjst.go.jp |

Table of Compounds Mentioned

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-oxo-4H-pyran-3-carboxylate in academic settings?

Ethyl 4-oxo-4H-pyran-3-carboxylate is typically synthesized via multicomponent reactions (MCRs) involving α,β-unsaturated nitriles, acetylene carboxylic acid esters, and active methylenenitriles. Organobase catalysts like L-proline or DABCO are often used to facilitate these reactions, which proceed through cyclocondensation mechanisms to form the pyran backbone . Ionic liquids have also been employed as dual solvent-catalyst systems to improve reaction efficiency and yield, particularly in water-mediated reactions involving malononitrile and ethyl acetoacetate .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to characterize the molecular structure of Ethyl 4-oxo-4H-pyran-3-carboxylate?

SC-XRD analysis involves growing a high-quality single crystal of the compound and collecting intensity data using a diffractometer. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, leveraging geometric parameters (bond lengths, angles) and hydrogen-bonding networks to resolve the crystal lattice. For example, bifurcated N–H⋯(O,O) hydrogen bonds between the pyran ring and ester carbonyl groups stabilize the crystal structure, forming one-dimensional chains . Software like OLEX2 integrates structure solution, refinement, and visualization, streamlining the workflow for crystallographers .

Advanced Research Questions

Q. What methodological challenges arise during crystallographic refinement of Ethyl 4-oxo-4H-pyran-3-carboxylate using SHELXL, and how are they addressed?

Challenges include resolving disorder in the crystal lattice (e.g., rotational flexibility of the ethyl ester group) and optimizing data-to-parameter ratios. SHELXL’s constraints (e.g., DFIX, SIMU) and restraints (e.g., RIGU) are applied to model disorder while maintaining chemically reasonable geometries . High-resolution data (e.g., < 0.8 Å) and twinning correction tools in SHELXL improve accuracy, particularly for non-merohedral twinning observed in derivatives of the compound .

Q. How can computational methods like Density Functional Theory (DFT) complement experimental data in analyzing Ethyl 4-oxo-4H-pyran-3-carboxylate derivatives?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to optimize molecular geometries, calculate electrostatic potential surfaces, and predict vibrational frequencies. These results are cross-validated with experimental SC-XRD and FT-IR data to identify discrepancies, such as deviations in dihedral angles or hydrogen-bond strengths. For example, DFT studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed intramolecular charge transfer interactions not fully resolved by XRD alone .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for Ethyl 4-oxo-4H-pyran-3-carboxylate derivatives?

Discrepancies may arise from dynamic effects (e.g., solvent-driven conformational changes) or polymorphism. Variable-temperature XRD and solid-state NMR can probe lattice flexibility, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O contacts) to reconcile packing effects with solution-phase NMR data . For ambiguous cases, synchrotron radiation sources enhance data resolution to detect subtle structural variations .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.